molecular formula C19H19N3O B5764587 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine

4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine

Cat. No.: B5764587
M. Wt: 305.4 g/mol
InChI Key: LQFMCJCLCBSLOY-UHFFFAOYSA-N
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Description

4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine typically involves the following steps:

Chemical Reactions Analysis

4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine can be compared with other quinazoline derivatives:

    Similar Compounds: Similar compounds include 2-(4-methylphenyl)quinazolin-4-one, 4-(2-methylphenyl)quinazoline, and 2-(4-methoxyphenyl)quinazoline.

    Uniqueness: The presence of the morpholine ring in this compound enhances its solubility and bioavailability, making it a unique candidate for drug development.

Properties

IUPAC Name

4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-20-17-5-3-2-4-16(17)19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFMCJCLCBSLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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